molecular formula C17H15ClN2O3S2 B2808955 2-((5-Chloro-4-(phenylsulfonyl)thiazol-2-yl)(phenyl)amino)ethanol CAS No. 745026-58-8

2-((5-Chloro-4-(phenylsulfonyl)thiazol-2-yl)(phenyl)amino)ethanol

Cat. No.: B2808955
CAS No.: 745026-58-8
M. Wt: 394.89
InChI Key: UTCHANPSWYACCJ-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Synthesis Analysis

The synthesis of this compound involves the use of thiazole and sulfonamide groups, which are known for their antibacterial activity . The compound was synthesized with a yield of 65% . The 1H NMR and 13C NMR data were provided, which can be used to confirm the structure of the synthesized compound .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are known to undergo various chemical reactions due to the presence of the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Antimicrobial Properties

  • Research has developed synthetic pathways for thiazole derivatives, including those similar to the compound of interest, highlighting their antimicrobial potential. These pathways involve Mannich base formation, esterification, and further transformations leading to compounds with moderate antimicrobial activity against bacteria and fungi, such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Anthelmintic and Anti-inflammatory Activities

  • Another study synthesized novel imidazothiazole sulfides and sulfones, showing significant anthelmintic and anti-inflammatory activities. These findings suggest the potential of such compounds in developing treatments for related health conditions (Shetty et al., 2010).

Derivatives Synthesis for Anticancer Properties

  • The synthesis and evaluation of derivatives for anticancer properties have also been a significant area of research. Compounds with structural similarities to "2-((5-Chloro-4-(phenylsulfonyl)thiazol-2-yl)(phenyl)amino)ethanol" have been synthesized, showing activity against various cancer cell lines. This line of research highlights the compound's potential utility in anticancer drug development (Ostapiuk et al., 2015).

Applications in Peptide Synthesis

  • Modifications of similar sulfonylethanol structures have been explored for introducing amino-protective groups in peptide synthesis. These protective groups are labile in alkaline media and offer a chemoselective approach for peptide modification, underscoring the compound's utility in peptide chemistry (Verhart & Tesser, 2010).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Future Directions

Thiazoles have been the subject of much research due to their diverse biological activities . Future research could focus on exploring the potential of this compound in various therapeutic applications, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Properties

IUPAC Name

2-(N-[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]anilino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S2/c18-15-16(25(22,23)14-9-5-2-6-10-14)19-17(24-15)20(11-12-21)13-7-3-1-4-8-13/h1-10,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCHANPSWYACCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCO)C2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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